3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenol with 4-oxo-4H-chromen-7-yl cyclohexanecarboxylate under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits potential biological activities, including anti-inflammatory and antioxidant properties, making it a subject of study in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with oxidative stress pathways, thereby exerting its antioxidant properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl acetate
- 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
Uniqueness
Compared to similar compounds, 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate may exhibit unique properties due to the presence of the cyclohexanecarboxylate group. This group can influence the compound’s solubility, stability, and biological activity, making it distinct from other derivatives.
Properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-26-16-8-5-9-17(12-16)28-21-14-27-20-13-18(10-11-19(20)22(21)24)29-23(25)15-6-3-2-4-7-15/h5,8-15H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXFNWBPNAWPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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